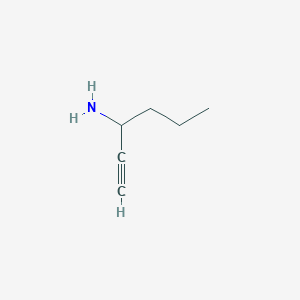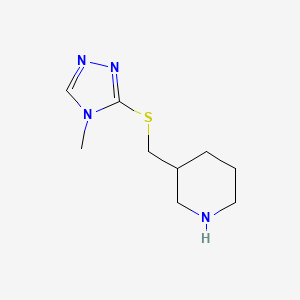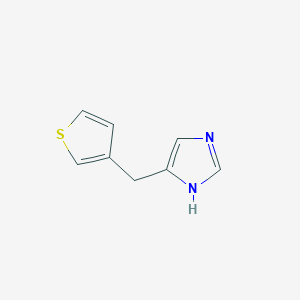
5-Methyl-5-(thiophen-2-yl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-5-(thiophen-2-yl)piperidin-2-one is a heterocyclic compound that features a piperidine ring substituted with a methyl group and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(thiophen-2-yl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxaldehyde with 2-methylpiperidine under acidic conditions to form the desired piperidinone derivative. The reaction is usually carried out in the presence of a catalyst such as trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions
5-Methyl-5-(thiophen-2-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiophene ring to a dihydrothiophene derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dihydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
5-Methyl-5-(thiophen-2-yl)piperidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and corrosion inhibitors
作用機序
The mechanism of action of 5-Methyl-5-(thiophen-2-yl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the enzyme’s active site, preventing substrate binding and subsequent catalysis .
類似化合物との比較
Similar Compounds
5-Methyl-5-(thiophen-3-yl)piperidin-2-one: Similar structure but with the thiophene ring attached at a different position.
5-Methyl-5-(furan-2-yl)piperidin-2-one: Similar structure but with a furan ring instead of a thiophene ring.
5-Methyl-5-(pyridin-2-yl)piperidin-2-one: Similar structure but with a pyridine ring instead of a thiophene ring
Uniqueness
5-Methyl-5-(thiophen-2-yl)piperidin-2-one is unique due to the presence of both a piperidine ring and a thiophene ring, which imparts distinct electronic and steric properties. This combination makes it a versatile scaffold for the development of new compounds with diverse biological activities .
特性
分子式 |
C10H13NOS |
|---|---|
分子量 |
195.28 g/mol |
IUPAC名 |
5-methyl-5-thiophen-2-ylpiperidin-2-one |
InChI |
InChI=1S/C10H13NOS/c1-10(8-3-2-6-13-8)5-4-9(12)11-7-10/h2-3,6H,4-5,7H2,1H3,(H,11,12) |
InChIキー |
SQGGOHGWSPTTOF-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=O)NC1)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2,5-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13253697.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine](/img/structure/B13253707.png)
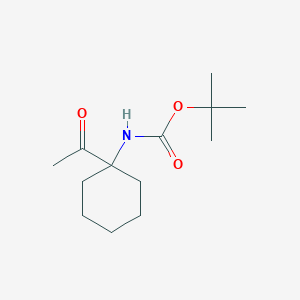
![2-[(Cyclopropylamino)methyl]-6-ethoxyphenol](/img/structure/B13253718.png)
![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid](/img/structure/B13253724.png)
![Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B13253728.png)
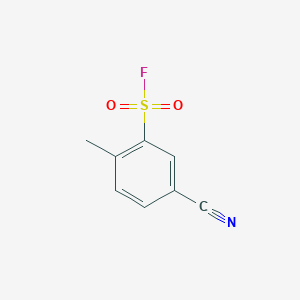
![1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13253738.png)
![4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13253743.png)
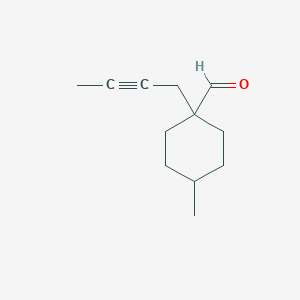
![tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate](/img/structure/B13253759.png)
